molecular formula C12H23BF3KN2O3 B1451830 Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate CAS No. 1452383-14-0

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate

Cat. No. B1451830
CAS RN: 1452383-14-0
M. Wt: 350.23 g/mol
InChI Key: VWUIDRICJGFLPT-UHFFFAOYSA-N
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Description

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate (K2-PEMTFB) is a novel organic compound that has been used in a variety of research applications. This compound is a derivative of piperazine, which is an organic compound that is commonly found in a variety of pharmaceuticals and other compounds. K2-PEMTFB has been used in many research applications, including the synthesis of other organic compounds and the study of biochemical and physiological effects. In

Scientific Research Applications

Potassium in Agriculture

Research on Potassium in Agriculture Needs and Prospects

This review discusses the future needs for research on potassium (K) in agriculture, emphasizing the role of K in soils, plant physiology, nutrition, and its importance in addressing stress situations and improving crop quality. It suggests that the current understanding of K's role in plant physiological processes and stress mitigation requires further basic and applied research to enhance agricultural practices and crop nutrition strategies (Römheld & Kirkby, 2010).

Piperazine Derivatives for Therapeutic Use

Piperazine Derivatives for Therapeutic Use A Patent Review

This review highlights the significance of the piperazine moiety in drug design, showcasing its presence in a wide range of drugs with various therapeutic uses. It discusses how modifications to the piperazine nucleus influence the medicinal potential of the resulting molecules, suggesting that piperazine can be a flexible building block for drug discovery across different disease treatments (Rathi et al., 2016).

Potassium Solubilizing Bacteria and Plant Growth

Potassium Solubilizing Bacteria (KSB) Mechanisms, Promotion of Plant Growth, and Future Prospects

This review explores the role of potassium solubilizing bacteria (KSB) in converting insoluble K to soluble forms available for plant uptake. It discusses the mechanisms through which KSB enhances plant growth and suggests the potential of biological fertilizers containing KSB as an alternative to chemical fertilizers, highlighting the need for further research in this area (Etesami et al., 2017).

properties

IUPAC Name

potassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BF3N2O3.K/c1-12(2,3)21-11(19)18-6-4-17(5-7-18)8-9-20-10-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUIDRICJGFLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BF3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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